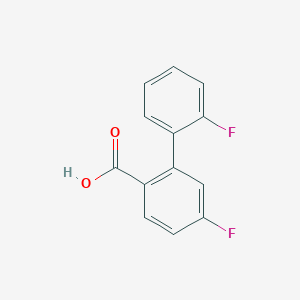

2-(2-Fluorophenyl)-4-fluorobenzoic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids represent a cornerstone in various fields, including medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine into an organic molecule can profoundly alter its properties. orgsyn.orgwikipedia.org Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can prevent metabolic breakdown of a drug molecule at that position, thereby increasing its biological half-life.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes, which can be crucial for the efficacy of pharmaceuticals. wikipedia.org

Modulation of Acidity: The highly electronegative nature of fluorine can influence the acidity of the carboxylic acid group, affecting how the molecule interacts with biological targets.

Conformational Control: Fluorine atoms can influence the preferred three-dimensional shape of a molecule, which can lead to more selective binding to enzymes or receptors.

Compounds like 2-fluorobenzoic acid and 4-fluorobenzoic acid are common intermediates in organic synthesis. wikipedia.orgchemicalbook.comchemicalbook.com For example, 4-fluorobenzoic acid is utilized in the synthesis of N-succinimidyl 4-[18F]-fluorobenzoate, a reagent for radiolabeling antibodies for use in Positron Emission Tomography (PET) imaging. chemicalbook.com The synthesis of various bioactive compounds and derivatives often starts from such fluorinated precursors. globalscientificjournal.comresearchgate.net

Rationale for Comprehensive Academic Investigation

The specific structure of 2-(2-Fluorophenyl)-4-fluorobenzoic acid provides a strong rationale for its academic investigation. As a biaryl compound (containing two directly linked aromatic rings), it belongs to a structural class that is prevalent in many pharmaceuticals and advanced materials. The unique substitution pattern—with a fluorine atom on each of the phenyl rings and a carboxylic acid group—makes it a highly versatile synthetic intermediate.

A comprehensive investigation is warranted for several reasons:

Potential as a Synthetic Precursor: This molecule can serve as a starting material for the synthesis of more complex, biologically active molecules. The carboxylic acid group is a versatile handle for various chemical transformations, such as amidation or esterification, to link the biphenyl (B1667301) core to other molecular fragments. Research into derivatives of similar fluorobenzoic acids has led to the development of agents for potential Alzheimer's disease treatment. nih.gov

Exploration of Structure-Activity Relationships: By systematically incorporating this fluorinated biphenyl scaffold into known bioactive molecules, researchers can study how the specific fluorine substitution pattern affects biological activity. This is a fundamental aspect of drug discovery and development.

Development of Novel Synthesis Methods: The preparation of specifically substituted biphenyls can be a chemical challenge. Research focused on the efficient synthesis of this compound itself could lead to the development of new and valuable chemical reactions. For instance, various methods exist for synthesizing related fluorinated benzoic acids, including nucleophilic fluorination techniques. arkat-usa.org

Material Science Applications: Biphenyl structures are often used in the development of liquid crystals and polymers. The introduction of fluorine can influence properties such as thermal stability and electronic characteristics, making this compound a candidate for investigation in materials science.

Given the established importance of its constituent chemical motifs, a thorough study of this compound is a logical step in advancing the fields of synthetic chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNMNWJIHYAFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673346 | |

| Record name | 2',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-66-6 | |

| Record name | 2',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 2 Fluorophenyl 4 Fluorobenzoic Acid

Established Synthetic Pathways for Fluorinated Benzoic Acids and Related Biaryls

Traditional synthetic routes to fluorinated benzoic acids and biaryl compounds have relied on a range of well-established organic reactions. These methods often involve multi-step sequences starting from readily available halogenated aromatic precursors.

Strategies Involving Halogenated Aromatic Precursors

Halogenated aromatic compounds are pivotal starting materials for the synthesis of biaryl systems. The carbon-halogen bond provides a reactive handle for forming new carbon-carbon bonds. For the synthesis of 2-(2-fluorophenyl)-4-fluorobenzoic acid, a plausible strategy would involve the coupling of two appropriately substituted benzene (B151609) rings, where at least one of the precursors is a halogenated aromatic. For example, a common approach is the Ullmann reaction, which has been historically used for the synthesis of fluorinated biaryls. marquette.edu This reaction involves the copper-promoted coupling of two aryl halides.

Another strategy involves the oxidation of a methyl group on a fluorinated biaryl precursor. For instance, a compound like 2-fluoro-4-bromotoluene can be oxidized to 4-bromo-2-fluorobenzoic acid, which can then serve as an intermediate for further coupling reactions. chemicalbook.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a powerful method for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com In the context of fluorinated compounds, the fluorine atom itself can act as a leaving group, especially when positioned ortho or para to a strong electron-withdrawing group. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the aromatic ring more electrophilic. chemistrysteps.comstackexchange.com

A potential SNAr approach to a precursor for this compound could involve the reaction of an organometallic reagent with an ortho-fluorobenzoic acid derivative. researchgate.net The reaction is presumed to proceed through a pre-coordination of the organometallic species with the substrate, followed by an addition-elimination mechanism. researchgate.net The presence of electron-withdrawing substituents on the aromatic ring generally accelerates the reaction. masterorganicchemistry.comlibretexts.org

Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most versatile and widely used methods for the formation of C-C bonds between aromatic rings. uwindsor.ca The Suzuki coupling typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This methodology is known for its mild reaction conditions and tolerance of a wide variety of functional groups. uwindsor.ca

For the synthesis of this compound, a Suzuki coupling strategy could involve the reaction of 2-fluorophenylboronic acid with a suitably protected 4-fluoro-2-halobenzoic acid derivative. Alternatively, 4-fluoro-2-carboxyphenylboronic acid could be coupled with a 1-halo-2-fluorobenzene. The development of new palladium precatalysts has allowed for the efficient coupling of even challenging substrates like polyfluorophenyl boronic acids. nih.gov Chemoenzymatic strategies combining Suzuki coupling with enzymatic halogenation have also been explored for the synthesis of sterically hindered biaryls. nih.gov

| Component | Example for Target Synthesis | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-Bromo-4-fluorobenzoic acid | Electrophilic partner |

| Arylboronic Acid | 2-Fluorophenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4 | Catalyzes the C-C bond formation |

| Base | K2CO3 or Na2CO3 | Activates the boronic acid |

| Solvent | Toluene/Water or Dioxane/Water | Provides the reaction medium |

Friedel-Crafts Acylation in Related Fluorinated Systems

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. organic-chemistry.orgwikipedia.orgbyjus.com The reaction typically employs an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride. chemistrysteps.comsigmaaldrich.com The resulting aryl ketone can be a valuable intermediate.

In the context of synthesizing this compound, a Friedel-Crafts acylation could be envisioned as a step in a multi-step sequence. For example, a fluorinated benzene derivative could be acylated with a fluorinated benzoyl chloride to form a diaryl ketone. Subsequent manipulation of the ketone and other substituents could lead to the desired benzoic acid. However, the regioselectivity of Friedel-Crafts reactions on substituted benzenes must be carefully considered.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of synthetic processes, advanced techniques are continuously being developed. These methods often offer advantages over traditional approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. umich.edudntb.gov.ua The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products. organic-chemistry.orgmdpi.com

For the synthesis of this compound, microwave-assisted protocols could be applied to several of the established synthetic pathways. For example, a microwave-assisted Suzuki coupling could significantly shorten the time required for the biaryl bond formation. Similarly, nucleophilic aromatic substitution reactions can be effectively promoted by microwave heating. organic-chemistry.org The efficiency of microwave-assisted synthesis stems from the rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and the suppression of side reactions.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yields | Often moderate to good | Generally higher |

| Side Reactions | Can be significant | Often minimized |

| Energy Efficiency | Lower | Higher |

Catalytic Methods in Synthesis

The construction of the biaryl scaffold of this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. tcichemicals.com This reaction involves the coupling of an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of this compound, a logical and effective approach is the Suzuki-Miyaura coupling of 2-bromo-4-fluorobenzoic acid with 2-fluorophenylboronic acid . The general reaction scheme is presented below:

Scheme 1: Suzuki-Miyaura Synthesis of this compound

A schematic representation of the palladium-catalyzed cross-coupling reaction.

A variety of palladium catalysts can be employed for this transformation. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used catalyst that has proven effective in the synthesis of biphenyl (B1667301) carboxylic acids. ajgreenchem.com Alternatively, heterogeneous catalysts such as palladium on carbon (Pd/C) offer advantages in terms of catalyst recovery and reuse, contributing to greener synthetic protocols. nih.gov The choice of base is crucial for the activation of the boronic acid and facilitation of the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) are frequently used. researchgate.netresearchgate.net The solvent system typically consists of a mixture of an organic solvent, such as 1,4-dioxane (B91453) or ethanol, and water to ensure the solubility of both the organic substrates and the inorganic base. ajgreenchem.comrsc.org

The reaction conditions, including temperature and atmosphere, can be optimized to maximize yield and minimize side reactions. While many Suzuki-Miyaura reactions are conducted under an inert atmosphere to protect the palladium catalyst from oxidation, some modern protocols have been developed that can be performed in the open air. nih.govrsc.org

| Catalyst System | Base | Solvent | Temperature (°C) | Atmosphere | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Inert (N₂ or Ar) | Good to Excellent | ajgreenchem.com |

| Pd/C | K₂CO₃ | Ethanol/H₂O | Room Temperature | Air | High | nih.gov |

| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | Room Temperature | Air | 89-99 | rsc.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | Inert | >90 | researchgate.net |

Regioselective Synthesis and Isomer Control

Regioselectivity is a critical aspect in the synthesis of polysubstituted aromatic compounds. In the context of synthesizing this compound from 2-bromo-4-fluorobenzoic acid, the regioselectivity of the Suzuki-Miyaura coupling is inherently controlled by the differential reactivity of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-fluorine (C-F) bond. rsc.org This difference in reactivity ensures that the cross-coupling reaction occurs selectively at the C2 position, where the bromine atom is located, leaving the fluorine atom at the C4 position intact. nih.gov

The higher reactivity of C-Br bonds compared to C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions is a well-established principle that allows for the selective functionalization of polyhalogenated arenes. rsc.org In cases where multiple different halogen atoms are present on an aromatic ring, the order of reactivity for oxidative addition is generally I > Br > OTf > Cl >> F. libretexts.org

For dihalobenzenes, the regioselectivity can also be influenced by steric and electronic effects of other substituents on the ring. rsc.org In the case of 2-bromo-4-fluorobenzoic acid, the electronic withdrawing nature of the carboxylic acid and the fluorine atom can influence the electron density at the carbon atoms bearing the halogens. However, the intrinsic reactivity difference between the C-Br and C-F bonds is the dominant factor dictating the site of the coupling reaction. This high degree of regioselectivity simplifies the synthesis and ensures that the desired 2,4-disubstituted product is formed as the major isomer, minimizing the need for complex purification to remove other regioisomers.

Reaction Monitoring and Purification Strategies (e.g., TLC)

Effective monitoring of the reaction progress is essential for optimizing reaction times and maximizing yields. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose in organic synthesis. researchgate.net For the synthesis of this compound, TLC can be used to track the consumption of the starting materials, 2-bromo-4-fluorobenzoic acid and 2-fluorophenylboronic acid, and the appearance of the biphenyl product. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized under UV light. ajgreenchem.com The product, being more conjugated, is expected to have a different retention factor (Rf) value compared to the reactants.

Upon completion of the reaction, as indicated by TLC, a standard aqueous workup procedure is typically employed for purification. The reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) to remove the catalyst and other inorganic byproducts. ajgreenchem.com Since the product is a carboxylic acid, its solubility is pH-dependent. The organic layer can be washed with a basic aqueous solution to deprotonate the carboxylic acid, rendering it water-soluble and separating it from non-acidic organic impurities. Subsequently, the aqueous layer is acidified with an acid such as hydrochloric acid (HCl), which protonates the carboxylate and causes the desired this compound to precipitate out of the solution as a solid. acs.org

The crude solid product can then be collected by filtration and further purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol-water. acs.org If necessary, column chromatography on silica (B1680970) gel can be used for further purification to obtain the compound in high purity. researchgate.net

Investigation of Reaction Intermediates and Transition States

The mechanism of the Suzuki-Miyaura cross-coupling reaction has been extensively studied and is understood to proceed through a catalytic cycle involving several key intermediates and transition states. libretexts.orgnih.gov This cycle, which applies to the synthesis of this compound, is initiated by the active palladium(0) species.

The catalytic cycle can be summarized in three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, 2-bromo-4-fluorobenzoic acid, to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the C-Br bond and results in the formation of a square planar arylpalladium(II) intermediate. Computational studies have shown that for many cross-coupling reactions, this is the turnover-limiting step. nih.gov The presence of electron-withdrawing groups on the aryl halide can facilitate this step.

Transmetalation: The next step is transmetalation, where the organic group from the organoboron species (2-fluorophenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. This results in a diarylpalladium(II) intermediate. DFT calculations have provided insights into the structure of pre-transmetalation intermediates, which may involve a Pd-O-B linkage. researchgate.net

Reductive Elimination: The final step of the cycle is reductive elimination from the diarylpalladium(II) complex. In this step, the two organic ligands couple to form the new C-C bond of the biaryl product, this compound, and the palladium catalyst is regenerated in its active Pd(0) state, ready to start another cycle.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics and structures of the intermediates and transition states involved in the Suzuki-Miyaura reaction. nih.govnih.gov For reactions involving fluorinated substrates, these studies can help to understand the influence of the fluorine atoms on the stability of intermediates and the energy barriers of the transition states. For instance, the electronic effects of fluorine substituents can impact the rates of oxidative addition and reductive elimination. While specific experimental observation of these transient species for the exact synthesis of this compound is challenging, the general mechanistic framework provides a robust model for understanding its formation.

Reactivity and Transformation Pathways of 2 2 Fluorophenyl 4 Fluorobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two phenyl rings of 2-(2-Fluorophenyl)-4-fluorobenzoic acid are susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and reaction feasibility being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho-, para-directing. The phenyl group itself is an activating ortho-, para-director. In electrophilic aromatic substitution reactions, the substitution pattern will be a result of the combined directing effects of these groups. For the phenyl ring bearing the carboxylic acid and a fluorine atom, electrophilic attack is generally disfavored due to the deactivating nature of both substituents. If a reaction were to occur, the position of substitution would be directed by the weakly directing fluorine atom to the positions ortho and para to it, while the carboxylic acid would direct to the meta position. The interplay of these effects would likely lead to a mixture of products, with substitution occurring at the positions least deactivated. On the other hand, the 2-fluorophenyl substituent will direct incoming electrophiles to its ortho and para positions. The steric hindrance from the adjacent phenyl ring could influence the ratio of ortho to para substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing fluorine atoms makes the aromatic rings susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally not feasible for unsubstituted benzene (B151609). For SNAr to occur, a strong nucleophile is typically required, and the reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this compound, the fluorine atoms themselves can act as leaving groups in the presence of a potent nucleophile. The positions ortho and para to the fluorine atoms are activated towards nucleophilic attack. This type of reaction is particularly relevant in the synthesis of derivatives where a fluorine atom is replaced by another functional group. nih.govresearchgate.net

| Reaction Type | Key Features | Expected Outcome for this compound |

| Electrophilic Aromatic Substitution | Requires an electrophile. The regioselectivity is governed by the directing effects of existing substituents. | Substitution is likely to be challenging due to deactivating groups. If it occurs, a mixture of isomers is expected, with substitution guided by the fluorine and phenyl groups. |

| Nucleophilic Aromatic Substitution | Requires a strong nucleophile. It is facilitated by electron-withdrawing groups. | Possible at the carbon atoms bearing the fluorine atoms, leading to the substitution of fluorine with the nucleophile. |

Oxidation and Reduction Chemistry of the Carboxylic Acid and Aromatic Moieties

The carboxylic acid and the aromatic rings of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under typical conditions. The aromatic rings are also relatively stable to oxidation. However, under harsh oxidative conditions, degradation of the aromatic rings can occur. More commonly, oxidation reactions in molecules containing carboxylic acids target other functional groups, which are not present in the parent molecule.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). libretexts.orgleah4sci.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of carboxylic acids. The aromatic rings are resistant to reduction under these conditions. Catalytic hydrogenation can reduce the aromatic rings, but this typically requires high pressures and temperatures.

| Moiety | Reaction | Reagents | Product |

| Carboxylic Acid | Reduction | LiAlH4, BH3 | Primary Alcohol |

| Aromatic Rings | Reduction | Catalytic Hydrogenation (e.g., H2/Pd, Pt, Rh) | Cyclohexyl rings (under forcing conditions) |

Derivatization Strategies for Functional Group Transformations

The carboxylic acid group of this compound is a prime site for various derivatization reactions, enabling the synthesis of a wide range of functionalized molecules.

Esterification: Esters can be readily prepared from this compound through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol. mdpi.commsu.edu

Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.comnih.gov The direct reaction of a carboxylic acid and an amine to form an amide is also possible but usually requires high temperatures.

The structure of this compound, with its ortho-phenyl substituent, provides a scaffold for intramolecular cyclization reactions to form various heterocyclic systems. For instance, following reduction of the carboxylic acid to an alcohol, acid-catalyzed dehydration could potentially lead to the formation of a dibenzofuran (B1670420) derivative. Furthermore, derivatization of the carboxylic acid, followed by reactions involving the ortho position of the adjacent phenyl ring, could be a pathway to other fused ring systems. The synthesis of heterocycles from carboxylic acid precursors is a broad field, often involving multi-step sequences. organic-chemistry.orgnih.govresearchgate.net

The introduction of the positron-emitting radioisotope Fluorine-18 (¹⁸F) is of significant interest for the development of PET imaging agents. For a molecule like this compound, ¹⁸F could potentially be introduced via nucleophilic aromatic substitution, replacing one of the existing fluorine atoms with [¹⁸F]fluoride. This approach would require a suitable precursor, for example, a molecule with a good leaving group (like a nitro or trimethylammonium group) at the position where the ¹⁸F is to be introduced. The synthesis of ¹⁸F-labeled benzoic acid derivatives has been explored for the development of radiotracers. researchgate.netnih.govnih.govlakeheadu.ca

| Derivatization | Reagents/Conditions | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Acyl chloride route | Ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC) or Acyl chloride route | Amide |

| Cyclization | Multi-step synthesis, often involving derivatization of the carboxylic acid | Heterocyclic compounds (e.g., dibenzofurans) |

| ¹⁸F-Labeling | [¹⁸F]Fluoride, Precursor with a suitable leaving group | ¹⁸F-labeled this compound |

Acid-Base Equilibrium and Protonation State Analysis

As a carboxylic acid, this compound is an acidic compound and will exist in equilibrium with its conjugate base, the carboxylate anion, in solution. The position of this equilibrium is quantified by its acid dissociation constant (pKa). The pKa value is influenced by the electronic effects of the substituents on the aromatic ring. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to benzoic acid itself. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine atoms. The protonation state of the molecule is therefore dependent on the pH of the solution. At pH values below its pKa, the carboxylic acid will be predominantly in its protonated (neutral) form, while at pH values above its pKa, it will exist primarily as the deprotonated (anionic) carboxylate.

| Compound | Expected Acidity | Factors Influencing Acidity |

| This compound | More acidic than benzoic acid | Electron-withdrawing inductive effect of two fluorine atoms stabilizes the conjugate base. |

Structural Elucidation and Spectroscopic Characterization of 2 2 Fluorophenyl 4 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F).

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 2-(2-Fluorophenyl)-4-fluorobenzoic acid would provide information on the number of different types of protons, their electronic environments, and their proximity to one another. However, specific experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the sources consulted.

Fluorine NMR (¹⁹F NMR) Applications

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds. For this compound, this technique would reveal two distinct signals corresponding to the two fluorine atoms, which are in different chemical environments. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would be invaluable for confirming the substitution pattern of the aromatic rings. Unfortunately, specific experimental ¹⁹F NMR data for this molecule could not be located.

Carbon NMR (¹³C NMR) Investigations

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of the carbon atoms in the biphenyl (B1667301) and carboxylic acid framework. The chemical shifts would be influenced by the electronegative fluorine atoms and the carboxylic acid group. As with the other NMR techniques, specific, experimentally determined ¹³C NMR data for this compound is not documented in the available literature.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, and to definitively assign all signals in the ¹H and ¹³C NMR spectra. These experiments provide a detailed map of the molecular structure. However, no published studies employing 2D NMR for the structural elucidation of this compound were found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For this compound, characteristic vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, C-F (carbon-fluorine) stretches, and various vibrations associated with the aromatic rings. While the general spectral regions for these functional groups are known, specific experimental IR and Raman spectra with peak assignments for this compound are not available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The exact mass of this compound could be determined using high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the biphenyl structure. However, specific experimental mass spectrometry data, including the molecular ion peak and fragmentation analysis for this compound, could not be found in the searched scientific literature.

X-ray Diffraction Analysis for Solid-State Structure Determination

The elucidation of the solid-state structure of a compound like this compound would typically rely on two primary X-ray diffraction techniques: single-crystal X-ray diffraction and powder X-ray diffraction.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation

For this compound, a single-crystal structure would reveal the dihedral angle between the two phenyl rings and the conformation of the carboxylic acid group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which govern how the molecules pack in the crystal lattice. However, no such study is currently available in the public domain.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing polycrystalline materials and is particularly important in the study of polymorphism—the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

A PXRD pattern provides a characteristic "fingerprint" for a specific crystalline phase. By comparing the PXRD patterns of different batches of this compound, researchers could identify the presence of different polymorphs. The absence of any published PXRD data for this compound means that its polymorphic landscape remains unexplored.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific computational and quantum mechanical studies focused exclusively on the compound this compound. While extensive research exists on related molecules such as 2-fluorobenzoic acid and 4-fluorobenzoic acid, this information cannot be directly extrapolated to accurately describe the subject compound due to distinct structural and electronic differences.

The request for a detailed article covering specific computational analyses—including Density Functional Theory (DFT) calculations, conformational analysis, intramolecular interactions, molecular orbital theory, and prediction of spectroscopic parameters—cannot be fulfilled with the required scientific rigor and accuracy. Generating such an article would necessitate access to dedicated research that has modeled and analyzed the precise geometric and electronic properties of this compound.

Without peer-reviewed studies and validated data sets specific to this molecule, any attempt to construct the requested content would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate article. Therefore, until such research becomes publicly available, a detailed computational and quantum mechanical analysis as outlined is not possible.

Computational Chemistry and Quantum Mechanical Analysis of 2 2 Fluorophenyl 4 Fluorobenzoic Acid

Reaction Pathway Modeling and Transition State Characterization

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center. This step typically proceeds through a transition state involving the palladium complex, the boronic acid (or its boronate form), and a base.

The final step is reductive elimination, where the two aryl groups couple to form the biaryl product, and the palladium(0) catalyst is regenerated. The stability of the intermediate diorganopalladium(II) complex plays a crucial role in this step. Studies have shown that ortho-fluorine substituents can strengthen the palladium-carbon bond, potentially increasing the energy barrier for reductive elimination.

To provide a quantitative perspective, data from a representative DFT study on the Suzuki-Miyaura coupling of fluorinated aryl compounds is presented below. While not specific to 2-(2-Fluorophenyl)-4-fluorobenzoic acid, these values offer a reasonable approximation of the energetic landscape for its formation.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Pd(0)L2 + Aryl-Br + Aryl'-B(OH)2 | 0.0 |

| Oxidative Addition | TS_OA | +15.2 |

| Intermediate_OA | -5.8 | |

| Transmetalation | TS_TM | +12.5 |

| Intermediate_TM | -10.3 | |

| Reductive Elimination | TS_RE | +8.7 |

| Products | Biaryl + Pd(0)L2 | -25.1 |

The transition state geometries reveal critical bond-forming and bond-breaking events. In the oxidative addition transition state (TS_OA), the carbon-halogen bond of the aryl halide is elongated as the new palladium-carbon and palladium-halogen bonds begin to form. During transmetalation (TS_TM), the key event is the transfer of the aryl group from the boron to the palladium atom. Finally, the reductive elimination transition state (TS_RE) is characterized by the incipient formation of the new carbon-carbon bond between the two aryl rings.

| Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|

| TS_OA | C-Br: 2.35, Pd-C: 2.40, Pd-Br: 2.65 | -250 |

| TS_TM | B-C: 1.85, Pd-C: 2.15 | -180 |

| TS_RE | C-C: 2.20, Pd-C1: 2.10, Pd-C2: 2.12 | -450 |

This computational analysis, based on analogous systems, provides a detailed and scientifically grounded model for the reaction pathway leading to this compound. It highlights the critical energetic barriers and the nature of the transition states, offering valuable insights for optimizing synthetic strategies for this and related fluorinated biaryl compounds.

Supramolecular Chemistry and Crystal Engineering of 2 2 Fluorophenyl 4 Fluorobenzoic Acid Systems

Design and Characterization of Co-crystals and Salts

The design of co-crystals and salts of 2-(2-Fluorophenyl)-4-fluorobenzoic acid would involve selecting co-formers that can interact with its carboxylic acid group through robust supramolecular synthons. Typically, co-formers for carboxylic acids include compounds with complementary functional groups, such as pyridines, amides, and other carboxylic acids, which can form strong hydrogen bonds.

The characterization of any potential co-crystals or salts would be crucial to confirm their formation and understand their structure. Standard techniques would include:

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional arrangement of molecules in the crystal lattice, confirming the formation of a co-crystal or salt and identifying the intermolecular interactions.

Powder X-ray Diffraction (PXRD): To analyze the bulk purity of the crystalline material and for comparison with simulated patterns from SCXRD data.

Spectroscopic Methods (FT-IR, Raman): To probe changes in vibrational frequencies, particularly of the O-H and C=O groups of the carboxylic acid, which are indicative of hydrogen bonding or proton transfer.

Thermal Analysis (DSC, TGA): To determine the melting points and thermal stability of the new solid phases, which are expected to differ from the parent compounds.

Without experimental data, no specific co-crystals or salts of this compound can be reported.

Intermolecular Interaction Analysis in Crystal Lattices

The analysis of the crystal lattice of this compound or its potential co-crystals and salts would focus on identifying and quantifying the various non-covalent interactions that govern the supramolecular architecture.

For this compound itself, the primary and most predictable interaction would be the formation of hydrogen-bonded dimers via the carboxylic acid groups (O-H···O). This is a very common and stable motif in the crystal structures of carboxylic acids. In co-crystals with nitrogen-containing bases (e.g., pyridines), strong N-H···O or O-H···N hydrogen bonds would be expected to be the primary structure-directing interactions. The specific geometry and strength of these bonds would be determined through crystallographic analysis.

The presence of two fluorine atoms in this compound introduces the possibility of halogen bonding. While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, F···F interactions have been observed in crystal structures. More likely, the fluorine atoms could act as halogen bond acceptors, interacting with suitable donor atoms. In co-crystals with chlorinated compounds, for instance, Cl···F halogen bonds could play a role in the crystal packing. The significance of these interactions would depend on the specific geometric arrangement of the molecules in the crystal lattice.

Polymorphism and Solid-State Transformations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. For this compound, the conformational flexibility between the two phenyl rings could give rise to different packing arrangements and, consequently, polymorphism. Studies on polymorphism would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and evaporation rate. Any identified polymorphs would be characterized by techniques like PXRD, DSC, and spectroscopy to determine their structural differences and relative thermodynamic stability. Solid-state transformations, such as phase transitions upon heating or pressure, would also be an important area of investigation.

Applications and Advanced Research Directions Involving 2 2 Fluorophenyl 4 Fluorobenzoic Acid

Utility as a Synthon in Complex Organic Synthesis

The strategic introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. Fluorinated compounds like 2-(2-Fluorophenyl)-4-fluorobenzoic acid are valuable synthons—key building blocks—in the assembly of more complex molecules. Their utility stems from the specific reactivity conferred by the fluorine substituents and the benzoic acid functional group.

Precursor in Multistep Synthesis

In the field of organic synthesis, this compound serves as a crucial precursor for constructing elaborate molecular architectures. A precursor is a compound that participates in a chemical reaction that produces another compound. Various fluorinated benzoic acids are recognized as important intermediates for creating pharmaceuticals and agrochemicals. For instance, related compounds such as 4-Bromo-2-fluorobenzoic acid are used as starting materials in the synthesis of key intermediates for pharmaceuticals like enzalutamide (B1683756) and venetoclax. guidechem.com Similarly, 2-Fluoro-4-chlorobenzoic acid is an essential intermediate in the development of herbicides, fungicides, and certain anti-inflammatory drugs. chemimpex.com The bifluorinated structure of this compound makes it a valuable starting point for multi-step synthetic pathways aiming to produce specialized, biologically active molecules.

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to many areas of chemistry and pharmacology. Fluorinated benzoic acids are instrumental in the synthesis of these structures. For example, derivatives of 4-fluorobenzoic acid have been used to prepare a series of hydrazide hydrazones and 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which are heterocyclic systems. globalscientificjournal.comresearchgate.net Likewise, 2-amino-3-fluorobenzoic acid is a key precursor for indole (B1671886) derivatives, a prominent class of heterocyclic compounds. orgsyn.org The distinct arrangement of functional groups in this compound provides a versatile scaffold for the construction of novel fluorinated heterocycles.

Integration in Advanced Materials Science

The unique electronic properties and intermolecular interaction capabilities of fluorinated compounds make them attractive for the development of advanced materials with tailored functionalities.

Role in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov These materials are noted for their high porosity and vast surface areas, making them suitable for applications in gas storage, separation, and catalysis. berkeley.edu

The properties of MOFs can be tuned by modifying the organic linkers. The incorporation of fluorine atoms into the linker, creating fluorinated MOFs (F-MOFs), can enhance chemical stability and tailor the pore environment for specific applications. rsc.org Fluorinated linkers can influence the framework's affinity for certain molecules, which is advantageous for selective gas separation. While specific research on this compound as a linker is not extensively documented, related fluorobenzoic acids have been successfully used. For instance, 2-fluorobenzoic acid has been employed as a "modulator" in the synthesis of certain MOFs, where it influences the structure and formation of the final material. rsc.org The bifunctional nature of this compound, possessing both carboxylate and fluorinated phenyl groups, makes it a promising candidate for designing novel F-MOFs with unique structural and adsorptive properties.

| Material Class | Key Components | Potential Application |

|---|---|---|

| Coordination Polymers | Metal Ions + Organic Ligands | Luminescence, Catalysis, Sensing |

| Metal-Organic Frameworks (MOFs) | Metal Clusters + Organic Linkers | Gas Storage, Separation, Drug Delivery |

| Fluorinated MOFs (F-MOFs) | Metal Clusters + Fluorinated Linkers | Enhanced Stability, Selective Gas Separation |

Development of Fluorinated Specialty Chemicals

Fluorinated specialty chemicals are a broad category of high-value compounds used in diverse applications, from electronics to pharmaceuticals. The presence of fluorine can bestow desirable properties such as thermal stability, chemical resistance, and specific biological activity. Aromatic carboxylic acids containing fluorine are key intermediates for many of these specialty products. chemimpex.com The synthesis of materials using this compound would incorporate two fluorinated phenyl rings, a structural motif that could lead to chemicals with unique physical and electronic properties relevant to material science.

Environmental Chemistry Studies

The widespread use of fluorinated organic compounds has led to increased interest in their environmental fate and persistence. scholaris.ca Many per- and polyfluoroalkyl substances (PFAS) are known for their resistance to degradation. ny.gov

Biodegradation Pathways and Metabolite Identification

The environmental persistence of fluorinated aromatic compounds is a subject of considerable concern due to the strength of the carbon-fluorine (C-F) bond. researchgate.net While specific studies on the biodegradation of this compound are not extensively documented, insights can be drawn from research on related fluorobenzoic acids. The microbial degradation of these compounds is challenging but not impossible, with several microorganisms demonstrating the ability to cleave the C-F bond under both aerobic and anaerobic conditions. researchgate.netresearchgate.net

Generally, the biodegradation of fluoroaromatics is initiated by oxygenases in aerobic microorganisms. researchgate.net For monofluorobenzoates, such as 2-fluorobenzoate (B1215865) and 4-fluorobenzoate, denitrifying bacteria have been shown to completely degrade the compounds, releasing fluoride (B91410) ions stoichiometrically. researchgate.net A common strategy in microbial degradation involves initial metabolic activation at non-fluorinated positions, which can make subsequent C-F bond cleavage more feasible. mdpi.com

In the case of di- and polyfluorinated benzoic acids, the degradation pathways are less understood but are of significant interest. Studies on 2,6-difluorobenzoic acid (2,6-DFBA) have shown that it can undergo biodegradation under anaerobic conditions. nih.gov The proposed initial steps in the aerobic degradation of fluorobenzoic acids often involve dioxygenase-catalyzed reactions that lead to the formation of fluorinated catechols. For instance, a Pseudomonas species has been found to metabolize p-fluorobenzoic acid via 4-fluorocatechol. cdnsciencepub.com Subsequent ring cleavage and metabolic processes can lead to the eventual release of the fluoride ion.

For a complex molecule like this compound, potential biodegradation pathways could involve several enzymatic steps. Initial attack might occur on either of the phenyl rings. Dioxygenase enzymes could hydroxylate one of the aromatic rings, leading to the formation of catechol or substituted catechol intermediates. Subsequent ortho- or meta-cleavage of the catechol ring would break down the aromatic structure, leading to aliphatic intermediates that can be further metabolized. The defluorination step is crucial and can occur at different stages of the degradation pathway.

Table 1: Potential Metabolites in the Biodegradation of Fluorinated Benzoic Acids

| Parent Compound | Potential Intermediate Metabolites | Key Enzymatic Step |

| 4-Fluorobenzoic Acid | 4-Fluorocatechol, β-Ketoadipic acid | Dioxygenation |

| 2-Fluorobenzoic Acid | Catechol | Defluorination via cyclic peroxide intermediate researchgate.net |

| 2,6-Difluorobenzoic Acid | Not fully elucidated, but degradation observed under anaerobic conditions nih.gov | Reductive dehalogenation (speculated) |

| This compound | Fluorinated catechols, hydroxylated biphenyls (speculated) | Dioxygenation, Hydroxylation |

This table presents potential metabolites based on studies of related compounds, as direct metabolic studies on this compound are limited.

Identifying the specific metabolites of this compound would require dedicated studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze samples from microbial cultures incubated with the compound.

Analytical Method Development for Trace Detection

The increasing use of fluorinated compounds necessitates the development of sensitive and reliable analytical methods for their detection at trace levels in various environmental matrices. For fluorinated aromatic carboxylic acids, high-performance liquid chromatography (HPLC) is a commonly employed technique. A straightforward and reliable HPLC method has been described for the trace determination of 16 fluorinated aromatic carboxylic acids, with detection limits as low as 10 μg/L in aqueous reservoir samples without the need for sample preparation. tandfonline.com This method utilizes a reversed-phase column and a diode array detector for identification. tandfonline.com

For more complex matrices or lower detection limits, sample preparation steps such as solid-phase extraction (SPE) are often necessary to pre-concentrate the analytes and remove interfering substances. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of these compounds, often requiring a derivatization step to increase the volatility of the carboxylic acids. gcu.ac.uk

The trace analysis of this compound would likely follow similar principles. An optimized analytical method would likely involve:

Sample Collection and Preparation: Depending on the matrix (e.g., water, soil), this could involve filtration, extraction with an organic solvent, and a concentration step.

Chromatographic Separation: Reversed-phase HPLC would be a suitable technique for separating the target analyte from other compounds in the sample. The choice of column and mobile phase would need to be optimized for this specific compound.

Detection: Mass spectrometry (MS) coupled with HPLC (LC-MS) would provide the highest sensitivity and selectivity for trace detection. The mass spectrometer could be operated in selected ion monitoring (SIM) mode to enhance sensitivity for the target molecule. For higher concentration samples, a UV detector could also be used.

Table 2: Comparison of Analytical Techniques for Trace Detection of Fluorinated Aromatic Acids

| Technique | Principle | Advantages | Disadvantages | Typical Detection Limits |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, relatively low cost, straightforward. | Lower sensitivity and selectivity compared to MS. | μg/L range tandfonline.com |

| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio. | High resolution, excellent for identification. | Often requires derivatization for non-volatile compounds. gcu.ac.uk | ng/L range |

| LC-MS/MS | HPLC separation coupled with tandem mass spectrometry. | High sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity. | pg/L to ng/L range |

This table provides a general comparison of techniques applicable to the analysis of fluorinated aromatic acids.

The development of a validated analytical method is crucial for monitoring the environmental fate of this compound and for understanding its potential for bioaccumulation.

Structure-Property Relationship Studies beyond Biological Activity

The physical and chemical properties of this compound are dictated by its molecular structure, including the presence and position of the fluorine atoms and the carboxylic acid group. These properties, in turn, influence its behavior in various systems, extending beyond its biological activity.

The presence of two fluorine atoms significantly impacts the electronic properties of the molecule. Fluorine is the most electronegative element, and its presence on the aromatic rings withdraws electron density, affecting the acidity (pKa) of the carboxylic acid group. Compared to benzoic acid, fluorinated benzoic acids are generally more acidic.

Table 3: Predicted Physicochemical Properties of Fluorophenyl-benzoic Acid Isomers

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP | Predicted CCS ([M+H]+, Ų) |

| 2-(4-Fluorophenyl)benzoic acid | C13H9FO2 | 216.05865769 | 3.7 | 143.4 |

| 4-(4-Fluorophenyl)benzoic acid | C13H9FO2 | 216.058657737 | 3.7 | 143.4 |

Data sourced from PubChem and PhytoBank for isomeric compounds. nih.govuni.luphytobank.ca CCS refers to Collision Cross Section, a measure of the ion's size and shape in the gas phase.

Beyond fundamental physicochemical properties, the unique electronic and structural features of this compound could be exploited in materials science. For example, benzoic acid derivatives are known to be building blocks for liquid crystals, where hydrogen bonding plays a crucial role in the formation of mesophases. nih.gov The specific stereoelectronic properties imparted by the fluorine atoms could lead to novel liquid crystalline materials with interesting optical or electronic properties. Furthermore, such fluorinated aromatic carboxylic acids can serve as ligands for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Fluorophenyl)-4-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling, substitution, and oxidation. For example:

- Step 1 : Suzuki-Miyaura coupling using palladium catalysts to introduce the 2-fluorophenyl group.

- Step 2 : Fluorination at the 4-position via nucleophilic aromatic substitution (e.g., using KF in the presence of a crown ether).

- Step 3 : Oxidation of a methyl or alcohol group to the carboxylic acid using KMnO₄ or RuO₄.

Optimization strategies include adjusting catalyst loading (0.5–2 mol% Pd), temperature (80–120°C), and solvent polarity (DMF vs. THF) to enhance yield (60–85%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing fluorinated benzoic acid derivatives?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ −110 to −120 ppm for aromatic fluorines).

- ¹H NMR : Resolves coupling constants (e.g., J = 8–10 Hz for ortho-fluorine protons).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M-H]⁻ at m/z 262.03 for C₁₃H₇F₂O₂⁻).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic system with P1 space group observed in related structures) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron distribution to predict sites for electrophilic substitution (e.g., C-4 fluorine’s electron-withdrawing effect reduces aromatic ring reactivity).

- Molecular Docking : Simulates interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory applications). Studies show fluorinated analogs exhibit enhanced binding affinity (ΔG = −8.2 kcal/mol) compared to non-fluorinated counterparts .

Q. What strategies resolve contradictions in reported biological activities of fluorobenzoic acid derivatives?

- Methodological Answer :

- Assay Validation : Compare results across multiple platforms (e.g., enzyme inhibition in vitro vs. cell-based assays).

- Structural Confirmation : Verify purity and stereochemistry via HPLC (>99% purity) and circular dichroism.

- Meta-Analysis : Cross-reference data from peer-reviewed sources (e.g., PubChem, EPA DSSTox) to identify trends. For example, conflicting antimicrobial activity (MIC = 2–32 µg/mL) may arise from bacterial strain variability .

Q. How does fluorine substitution impact material science applications of this compound?

- Methodological Answer :

- Thermal Stability : Fluorine enhances thermal resistance (TGA shows decomposition >250°C vs. 200°C for non-fluorinated analogs).

- Hydrophobicity : Contact angle measurements (θ = 110° vs. 85° for non-fluorinated) support use in water-resistant coatings.

- Polymer Compatibility : Acts as a monomer in fluoropolymer synthesis, improving dielectric properties (ε = 2.1 vs. 3.5 for polyethylene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.